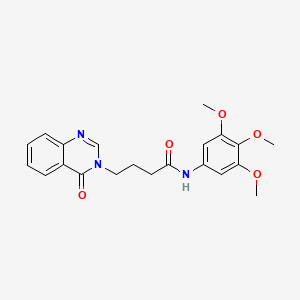

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

Description

4-(4-Oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a synthetic small molecule characterized by a butanamide backbone linking a 4-oxoquinazolin-3(4H)-yl moiety to a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is a common pharmacophore in anticancer agents due to its structural mimicry of colchicine’s trimethoxybenzene ring, enabling microtubule disruption . The 4-oxoquinazolinone moiety is associated with kinase inhibition and apoptosis induction, as seen in other quinazoline derivatives like gefitinib .

Properties

Molecular Formula |

C21H23N3O5 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

4-(4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide |

InChI |

InChI=1S/C21H23N3O5/c1-27-17-11-14(12-18(28-2)20(17)29-3)23-19(25)9-6-10-24-13-22-16-8-5-4-7-15(16)21(24)26/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,23,25) |

InChI Key |

FEQWFNSSEVCLNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Attachment of the Butanamide Side Chain: The butanamide side chain can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.

Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions at the quinazolinone core or the trimethoxyphenyl group.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving quinazolinone derivatives.

Medicine: Potential therapeutic applications in treating diseases such as cancer, inflammation, or neurological disorders.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide would likely involve interaction with specific molecular targets such as enzymes, receptors, or ion channels. The quinazolinone core may interact with protein kinases, while the trimethoxyphenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous molecules from the provided evidence.

Structural Analogues

Key Observations

Backbone Flexibility :

- The target compound’s butanamide linker provides conformational flexibility, similar to 1034 and the DGC inhibitor in . This contrasts with YLT26’s rigid acrylamide spacer, which may enhance target binding .

Trimethoxyphenyl Group :

- The 3,4,5-trimethoxyphenyl group is conserved across antitumor agents (e.g., YLT26, 1034) and herbicidal compounds () . Its role in microtubule disruption is well-documented, but substituent variations dictate selectivity (e.g., antitumor vs. herbicidal activity).

Functional Moieties: The 4-oxoquinazolinone in the target compound distinguishes it from 1034 (fluoro-biphenyl) and YLT26 (hexafluoro-hydroxypropan-2-ylphenyl).

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in and , involving condensation of oxazolones or coupling of acid chlorides with amines . For example, 1034 was synthesized via PyBOP®-mediated amidation , a method applicable to the target molecule.

Research Findings and Implications

Antitumor Potential

- YLT26 () demonstrated potent apoptosis induction in breast cancer via ROS-mitochondrial pathways, highlighting the efficacy of trimethoxyphenyl-acrylamide hybrids .

- The target compound’s 4-oxoquinazolinone group may confer kinase inhibitory activity, akin to FDA-approved quinazoline-based drugs (e.g., erlotinib).

Limitations and Gaps

- No direct biological data for the target compound are available in the evidence.

- Structural analogues like YLT26 and 1034 suggest promising directions for in vitro testing (e.g., tubulin polymerization assays, kinase profiling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.